molecular formula C22H30N2O6S2 B4281155 1-[(4-tert-butylphenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

1-[(4-tert-butylphenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

Cat. No. B4281155
M. Wt: 482.6 g/mol
InChI Key: GEEHOGXYPIPFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-tert-butylphenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine, commonly known as TCS PIP, is a chemical compound that has been extensively studied for its potential in various scientific fields. It is a piperazine derivative that has gained attention due to its unique properties and potential applications.

Mechanism of Action

TCS PIP inhibits the activity of PKC by binding to the regulatory domain of the enzyme. PKC is activated by various stimuli, including diacylglycerol (DAG) and calcium ions. TCS PIP binds to the DAG-binding site of PKC, preventing its activation. This results in the inhibition of downstream signaling pathways, which are involved in various cellular processes.
Biochemical and Physiological Effects:
TCS PIP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TCS PIP has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, TCS PIP has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

TCS PIP has several advantages for lab experiments. It is a well-characterized compound that is commercially available in high purity. TCS PIP has also been extensively studied, and its mechanism of action is well understood. However, TCS PIP has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, TCS PIP has been shown to have off-target effects, which can complicate data interpretation.

Future Directions

TCS PIP has several potential future directions for scientific research. It can be used as a tool compound to investigate the role of PKC in various cellular processes. TCS PIP can also be used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases. Additionally, TCS PIP can be modified to improve its solubility and reduce off-target effects. Overall, TCS PIP has the potential to contribute to the development of new drugs and therapies for various diseases.

Scientific Research Applications

TCS PIP has been extensively studied for its potential in various scientific fields. It has been used as a tool compound to investigate the role of piperazine derivatives in drug discovery. TCS PIP has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. TCS PIP has also been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O6S2/c1-22(2,3)17-6-9-19(10-7-17)31(25,26)23-12-14-24(15-13-23)32(27,28)21-16-18(29-4)8-11-20(21)30-5/h6-11,16H,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEHOGXYPIPFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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